molecular formula C13H15N3O2 B1492521 Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate CAS No. 1400645-30-8

Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate

Cat. No.: B1492521
CAS No.: 1400645-30-8
M. Wt: 245.28 g/mol
InChI Key: IHTGNEMBMFZRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate is a chemical reagent designed for research and development applications. This benzotriazole derivative is part of a significant class of nitrogen-containing heterocyclic compounds known for their diverse pharmacological potential. The benzotriazole core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, antitubercular, and antihelmintic properties . The structural motif is often explored as a precursor for tagging and delivering various heterocyclic nuclei in drug discovery . The specific 1-cyclopentyl substitution on the triazole ring is a strategic modification aimed at enhancing lipophilicity and modulating the molecule's interaction with biological targets, which is a common approach in lead optimization. This compound is supplied for research purposes as a building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research. It is strictly for laboratory use and is a key intermediate for investigators developing novel therapeutic agents, particularly against antibiotic-resistant microbial strains . Handling should be performed in accordance with good laboratory practices. The toxicological properties of this specific compound have not been fully investigated . Precautionary Note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

methyl 1-cyclopentylbenzotriazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-18-13(17)9-6-7-12-11(8-9)14-15-16(12)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTGNEMBMFZRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(N=N2)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901171265
Record name 1H-Benzotriazole-5-carboxylic acid, 1-cyclopentyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400645-30-8
Record name 1H-Benzotriazole-5-carboxylic acid, 1-cyclopentyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400645-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzotriazole-5-carboxylic acid, 1-cyclopentyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Preparation Steps

Step Number Reaction Description Reagents & Conditions Outcome & Notes
1 Benzotriazole Formation o-Phenylenediamine + nitrous acid (NaNO2) in glacial acetic acid, 0–5 °C Formation of 1H-benzotriazole ring via diazotization and cyclization; yields ~91%
2 Cyclopentylation Benzotriazole + cyclopentyl bromide, base (K2CO3), solvent (e.g., acetone or DMF), reflux Nucleophilic substitution introducing cyclopentyl group at N-1 position; base facilitates deprotonation of benzotriazole nitrogen
3 Carboxylation (Methyl Ester Formation) Cyclopentyl-substituted benzotriazole + methyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane) Esterification at C-5 position of benzotriazole ring, producing methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate

Reaction Conditions and Optimization

  • Benzotriazole Formation: The diazotization of o-phenylenediamine is performed under cold conditions (0–5 °C) to control the reaction rate and prevent side reactions. Glacial acetic acid serves as solvent and acid medium to facilitate ring closure.

  • Cyclopentylation: Potassium carbonate is commonly used as a mild base to deprotonate the benzotriazole nitrogen, enabling nucleophilic attack on cyclopentyl bromide. The reaction is typically carried out under reflux in polar aprotic solvents such as DMF or acetone to enhance nucleophilicity and solubility.

  • Carboxylation: Methyl chloroformate reacts with the cyclopentylated benzotriazole in the presence of a base like triethylamine to neutralize the released HCl. The reaction is generally conducted at room temperature or slightly below to avoid decomposition of sensitive intermediates.

Industrial Synthesis Considerations

  • Continuous Flow Reactors: Industrial production may employ continuous flow technology to improve reaction control, heat dissipation, and scalability. This approach enhances safety when handling diazotization and alkylation steps.

  • Catalysts and Purification: Use of phase-transfer catalysts or optimized bases can improve cyclopentylation yield. Purification typically involves silica gel chromatography or recrystallization to achieve high purity of the final ester.

  • Yield and Purity: Literature reports yields ranging from 70% to over 90% for individual steps, with overall yields optimized by controlling reaction time, temperature, and stoichiometry.

Summary Table of Preparation Methods

Preparation Stage Key Reagents & Conditions Typical Yield (%) Notes
Benzotriazole Formation o-Phenylenediamine, NaNO2, AcOH, 0–5 °C ~91 High selectivity, cold conditions required
Cyclopentylation Cyclopentyl bromide, K2CO3, DMF/acetone, reflux 70–85 Base-mediated nucleophilic substitution
Carboxylation (Esterification) Methyl chloroformate, triethylamine, DCM, rt 70–83 Mild conditions to preserve ester group

Supporting Research Findings

  • The diazotization method for benzotriazole ring synthesis is well-established and provides a robust platform for subsequent functionalization.

  • Cyclopentylation at the N-1 position of benzotriazole is facilitated by the nucleophilicity of the nitrogen and the electrophilicity of cyclopentyl bromide, with potassium carbonate efficiently scavenging the generated HBr.

  • The carboxylation step using methyl chloroformate is a standard esterification approach, yielding the methyl ester with minimal side reactions under controlled conditions.

  • Industrial patents describe related benzimidazole derivatives synthesized via analogous multi-step sequences, indicating the scalability and adaptability of this synthetic route.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylate group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as alkyl halides and bases like sodium hydride (NaH) are typically employed.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and aldehydes.

  • Reduction: Amines and alcohols.

  • Substitution: Alkylated derivatives and other substituted benzotriazoles.

Scientific Research Applications

Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate is a chemical compound with the molecular formula C13H15N3O2C_{13}H_{15}N_3O_2 and a molecular weight of 245.28 g/mol . It belongs to the class of benzotriazoles, characterized by a fused benzene and triazole ring structure. Benzotriazoles are known for their diverse applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate has several applications in scientific research:

  • Chemistry It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
  • Biology The compound can be employed in the study of enzyme inhibition and as a probe in biological assays.
  • Industry It is used in the production of corrosion inhibitors, UV stabilizers, and other industrial chemicals.

Chemical Reactions

Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate can undergo various chemical reactions:

  • Oxidation The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3). Major products formed through oxidation include carboxylic acids, ketones, and aldehydes.
  • Reduction Reduction reactions can lead to the formation of amines or other reduced derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4LiAlH_4) and hydrogen gas (H2H_2) are often used. Amines and alcohols are major products of reduction reactions.
  • Substitution The compound can undergo nucleophilic substitution reactions, where the carboxylate group can be replaced by other functional groups. Nucleophiles such as alkyl halides and bases like sodium hydride (NaHNaH) are typically employed. Alkylated derivatives and other substituted benzotriazoles can be formed through substitution.

Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate's biological activity is mediated through interactions with specific biological targets. It may act as an enzyme inhibitor by binding to the active site of enzymes, preventing substrate binding and catalysis. It has been shown to activate G protein-coupled receptors (GPCRs), specifically GPR84 and HCA3, which are involved in various physiological processes.

Benzotriazole Derivatives in Biomedical Research

Benzotriazole derivatives have been highlighted for their place in biomedical research . Examples include:

  • Antibacterial and Antifungal Activity: 1H-Benzotriazol-1-yl(2-hydroxy-5-[(E)phenyldiazenyl]phenyl)methanone derivatives, prepared through diazonium coupling reaction, showed good to moderate antibacterial and antifungal activities .
  • Antimycobacterial Activity: Derivatives modified with a nitrobenzylsulfenyl group at position 2 and a substitution on the heterocycles benzene moiety with halogen atoms have enhanced biological activity .
  • Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalysis. This has been observed in studies focusing on enzyme assays where the compound showed significant inhibitory effects.
  • Receptor Activation: It has been shown to activate G protein-coupled receptors (GPCRs), specifically GPR84 and HCA3, which are involved in various physiological processes.

Mechanism of Action

The mechanism by which Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Benzotriazole Core

Alkyl vs. Cycloalkyl Substituents
  • Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate (CAS 1400645-00-2): Molecular formula: C₁₄H₁₇N₃O₂ (MW: 259.30 g/mol). Higher lipophilicity (logP ~2.8 estimated) than the cyclopentyl analog .
  • Methyl 1-cyclopropylbenzotriazole-5-carboxylate (CAS 887350-84-7):

    • Molecular formula: C₁₁H₁₁N₃O₂ (MW: 217.23 g/mol).
    • The cyclopropyl group introduces ring strain, which may enhance reactivity in ring-opening reactions.
    • Lower thermal stability (decomposition observed at ~150°C) compared to cyclopentyl derivatives .
Linear Alkyl Substituents
  • Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate :

    • Molecular formula: C₁₂H₁₅N₃O₂ (MW: 233.27 g/mol).
    • The linear butyl chain increases flexibility and lipophilicity (logP ~3.1), favoring membrane permeability in biological assays .
  • Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate :

    • Molecular formula: C₁₁H₁₃N₃O₂ (MW: 219.24 g/mol).
    • Branched isopropyl group reduces crystallinity (melting point ~120°C) compared to cyclopentyl derivatives .

Ester Group Modifications

  • Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate (CAS 1845706-36-6): Molecular formula: C₁₄H₁₇N₃O₂ (MW: 259.30 g/mol). Ethyl ester increases solubility in non-polar solvents (e.g., hexane) but reduces hydrolysis susceptibility compared to methyl esters .
  • 1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid (CAS 691363-08-3):

    • Molecular formula: C₁₂H₁₃N₃O₂ (MW: 231.25 g/mol).
    • Free carboxylic acid form exhibits higher aqueous solubility (pH-dependent) and reactivity in amidation or salt formation .

Halogenated Derivatives

  • Ethyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate (CAS 1820686-19-8):
    • Molecular formula: C₁₂H₁₄BrN₃O₂ (MW: 312.16 g/mol).
    • Bromine at the 7-position introduces electronic effects (electron-withdrawing), altering UV/Vis absorption (λmax ~290 nm) and enhancing cross-coupling reactivity .

Physicochemical Properties Comparison

Compound (CAS) Molecular Weight (g/mol) Melting Point (°C) logP (Estimated) Key Feature(s)
1400645-30-8 (cyclopentyl) 245.28 Not reported ~2.5 High steric bulk, discontinued
113053-50-2 (no substituent) 193.18 177–179 ~1.8 Baseline for substituent effects
1845706-36-6 (ethyl ester) 259.30 Not reported ~2.7 Enhanced lipophilicity
1820686-19-8 (7-bromo, propyl) 312.16 Not reported ~3.0 Halogenated reactivity

Biological Activity

Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate is a compound belonging to the benzotriazole class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicinal chemistry and biotechnology.

Chemical Structure and Properties

Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate features a unique structure that includes:

  • Benzotriazole Core : A heterocyclic aromatic compound that contributes to its biological properties.
  • Cyclopentyl Group : Enhances lipophilicity and may influence receptor interactions.
  • Carboxylate Functionality : Important for interaction with biological targets.

The biological activity of methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate is primarily mediated through its interactions with specific biological targets. Some key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalysis. This has been observed in studies focusing on enzyme assays where the compound showed significant inhibitory effects.
  • Receptor Activation : It has been shown to activate G protein-coupled receptors (GPCRs), specifically GPR84 and HCA3, which are involved in various physiological processes.

Anticancer Properties

Research indicates that methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate exhibits promising anticancer activity. In vitro studies have demonstrated:

  • Cytotoxicity Against Cancer Cell Lines : The compound has shown significant cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values indicating potent activity .
Cell LineIC50 Value (µM)
MCF-70.48
U-9370.78
HCT-1161.17

These values suggest that the compound is more effective than some conventional chemotherapeutics like doxorubicin in certain contexts .

Antimicrobial Activity

Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate also exhibits antimicrobial properties. Studies have reported:

  • Inhibition of Bacterial Growth : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Bacterial StrainMIC Value (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

Study on Anticancer Activity

In a detailed study assessing the anticancer properties of methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate:

  • Methodology : Various concentrations were tested on MCF-7 and U-937 cell lines.
  • Findings : The compound induced apoptosis in a dose-dependent manner, evidenced by increased caspase activity and cell cycle arrest at the G1 phase .

Study on Antimicrobial Effects

A separate investigation focused on the antimicrobial efficacy of the compound:

  • Methodology : The compound was tested against clinical strains of bacteria.
  • Results : Significant growth inhibition was noted at concentrations as low as 12.5 µg/mL against MRSA strains, indicating its potential as a therapeutic agent in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of benzotriazole derivatives typically involves coupling reactions between cyclopentyl amines and benzotriazole precursors. For example, analogous compounds like Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate are synthesized via nucleophilic substitution or condensation reactions in the presence of bases like triethylamine . Optimization should focus on solvent selection (e.g., DMF for polar aprotic conditions), temperature control (60–80°C), and catalyst use (e.g., DMAP for esterification). Purity can be improved via recrystallization from ethanol/water mixtures .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, ester carbonyl at ~165–170 ppm in 13C^{13}C-NMR) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI+ or EI ionization can verify molecular weight (e.g., theoretical C12H13N3O2C_{12}H_{13}N_3O_2 = 243.10 g/mol) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in dichloromethane/hexane and refine using SHELXL (see Advanced Questions ) .

Q. What are the stability considerations for long-term storage of this compound?

  • Methodological Answer : Store under inert atmosphere (argon) at 4°C in amber glass vials to prevent ester hydrolysis or photodegradation. Stability tests via TLC or HPLC (C18 column, acetonitrile/water mobile phase) should be conducted quarterly. Avoid exposure to moisture and strong acids/bases .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

  • Methodological Answer : Use SHELXL’s TWIN and HKLF5 commands to model twinning or disorder. For example, if anisotropic displacement parameters (ADPs) for the cyclopentyl group show outliers, apply restraints (e.g., SIMU, DELU) to maintain chemically reasonable geometries. Validate with Rint and GooF metrics .

Q. What computational methods are suitable for studying this compound’s electronic properties or reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) using B3LYP/6-311+G(d,p) to predict nucleophilic/electrophilic sites.
  • Molecular Docking : Screen against biological targets (e.g., enzymes) using AutoDock Vina, leveraging structural analogs with known cytotoxicity (e.g., Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate’s bioactivity ).
  • MD Simulations : Assess solvation dynamics in water/ethanol mixtures with GROMACS .

Q. How can researchers address conflicting toxicity data or gaps in hazard profiles?

  • Methodological Answer : Perform read-across analysis using structurally similar compounds (e.g., Ethyl 1H-1,2,3-benzotriazole-5-carboxylate) with available data. Conduct in vitro assays:

  • Ames test (TA98 strain) for mutagenicity.
  • MTT assay on HepG2 cells for acute toxicity (IC50).
  • If data remains scarce, apply the Threshold of Toxicological Concern (TTC) framework for risk assessment .

Q. What experimental strategies can elucidate the compound’s role in catalytic or biological systems?

  • Methodological Answer :

  • Mechanistic Studies : Use 1H^1H-NMR kinetics to track ester hydrolysis rates under varying pH (e.g., 0.1 M HCl vs. PBS).
  • Biological Screening : Test against cancer cell lines (e.g., HCT-116) at 10–100 µM doses, referencing cytotoxic analogs like Fuzanin D .
  • Ligand Design : Modify the cyclopentyl group to isopropyl or benzyl substituents and compare binding affinities via SPR or ITC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate
Reactant of Route 2
Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.